1,4-Dimethyl-2,3,5-triphenylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethyl-2,3,5-triphenylbenzene is an organic compound belonging to the class of aromatic hydrocarbons. This compound is characterized by a benzene ring substituted with two methyl groups at the 1 and 4 positions and three phenyl groups at the 2, 3, and 5 positions. The unique arrangement of these substituents imparts distinct chemical and physical properties to the molecule, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-2,3,5-triphenylbenzene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of benzene derivatives. The process begins with the preparation of 1,4-dimethylbenzene (p-xylene) as the starting material. This compound undergoes a series of electrophilic aromatic substitution reactions with phenyl groups introduced via reagents such as phenyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent quality and cost-effectiveness in large-scale manufacturing .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dimethyl-2,3,5-triphenylbenzene undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The phenyl groups can be hydrogenated to form cyclohexyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 1,4-dicarboxy-2,3,5-triphenylbenzene.
Reduction: Formation of 1,4-dimethyl-2,3,5-tricyclohexylbenzene.
Substitution: Formation of halogenated derivatives such as this compound bromide.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethyl-2,3,5-triphenylbenzene finds applications in various fields of scientific research:
Wirkmechanismus
The mechanism by which 1,4-Dimethyl-2,3,5-triphenylbenzene exerts its effects involves interactions with various molecular targets. The aromatic nature of the compound allows it to participate in π-π stacking interactions and hydrogen bonding with other molecules. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways. The specific pathways involved depend on the context of its application, such as binding to enzymes or receptors in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triphenylbenzene: Lacks the methyl groups present in 1,4-Dimethyl-2,3,5-triphenylbenzene, resulting in different chemical reactivity and physical properties.
1,4-Dimethylbenzene (p-Xylene): Lacks the phenyl groups, making it less complex and less versatile in chemical reactions.
2,4,6-Trimethyl-1,3,5-triphenylbenzene: Contains additional methyl groups, which can further influence its chemical behavior and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring precise control over molecular interactions and reactivity .
Eigenschaften
CAS-Nummer |
7541-90-4 |
---|---|
Molekularformel |
C26H22 |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
1,4-dimethyl-2,3,5-triphenylbenzene |
InChI |
InChI=1S/C26H22/c1-19-18-24(21-12-6-3-7-13-21)20(2)26(23-16-10-5-11-17-23)25(19)22-14-8-4-9-15-22/h3-18H,1-2H3 |
InChI-Schlüssel |
WDCWMALKEZCGRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.